molecular formula C20H17NO3 B340159 3-methoxy-N-(4-phenoxyphenyl)benzamide

3-methoxy-N-(4-phenoxyphenyl)benzamide

Cat. No.: B340159
M. Wt: 319.4 g/mol
InChI Key: OKKRHDNCKVMYKU-UHFFFAOYSA-N
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Description

3-Methoxy-N-(4-phenoxyphenyl)benzamide is a benzamide derivative characterized by a methoxy group (-OCH₃) at the 3-position of the benzoyl ring and an N-substituted 4-phenoxyphenyl group. Studies demonstrate that derivatives of this compound exhibit significant activity against plant pathogenic fungi such as Botrytis cinerea and Sclerotinia sclerotiorum . The molecular structure facilitates interactions with biological targets, such as histone deacetylases (HDACs), which are critical for fungal growth inhibition .

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

3-methoxy-N-(4-phenoxyphenyl)benzamide

InChI

InChI=1S/C20H17NO3/c1-23-19-9-5-6-15(14-19)20(22)21-16-10-12-18(13-11-16)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22)

InChI Key

OKKRHDNCKVMYKU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Biological Activity/Application Reference
3-Methoxy-N-(4-phenoxyphenyl)benzamide Methoxy (3-OCH₃), N-(4-phenoxyphenyl) C₂₀H₁₇NO₃ 319.36 g/mol Antifungal (plant pathogens)
3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA105574) Nitro (3-NO₂) instead of methoxy C₁₉H₁₄N₂O₃ 318.33 g/mol hERG1 channel modulation (cardiac applications)
3-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide N-substituted thiazole ring C₁₂H₁₃N₂O₂S 261.31 g/mol Safety data available; potential agrochemical
3-Methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide Quinazolinone substituent C₁₇H₁₅N₃O₃ 309.32 g/mol Structural diversity; uncharacterized activity
3-Methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Thiazole + phenoxyphenyl hybrid C₂₃H₁₇N₂O₂S 385.46 g/mol Undisclosed biological activity

Key Research Findings

Antifungal Activity: Derivatives of this compound, such as compound 3e (with a 1,2,4-oxadiazol-3-yl group), show superior antifungal activity against Alternaria solani (EC₅₀ = 1.2 µg/mL) compared to the commercial fungicide boscalid . Molecular dynamics simulations confirm stable binding to HDACs, a mechanism critical for antifungal effects .

Ion Channel Modulation: The nitro analog (ICA105574) shifts the voltage dependence of hERG1 channel inactivation by +180 mV at 2 µM, making it a potent tool for cardiac electrophysiology research. This contrasts with the methoxy variant, highlighting the impact of electron-withdrawing (NO₂) vs. electron-donating (OCH₃) groups on target specificity .

Quinazolinone Hybrids: The quinazolinone moiety introduces hydrogen-bonding capabilities, which may improve target affinity but require further validation .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group enhances electron density on the benzamide ring, promoting interactions with fungal HDACs. In contrast, the nitro group in ICA105574 facilitates hERG1 binding via electron-deficient aromatic systems .
  • N-Substituent Effects: Bulky substituents like phenoxyphenyl or thiazole rings influence steric interactions with target proteins. For example, the phenoxyphenyl group in the parent compound provides a planar structure ideal for HDAC binding, while thiazole derivatives may favor alternative binding pockets .

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